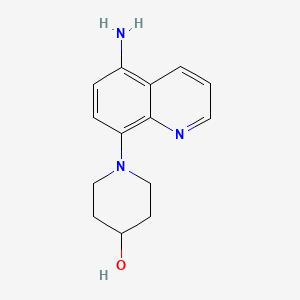

1-(5-Aminoquinolin-8-yl)piperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(5-Aminoquinolin-8-yl)piperidin-4-ol” is a chemical compound with the molecular formula C14H17N3O . It is a versatile compound used in scientific research. Its unique structure enables various applications, including drug development, molecular probes, and biological assays.

Synthesis Analysis

The synthesis of piperidin-4-ones, which includes “1-(5-Aminoquinolin-8-yl)piperidin-4-ol”, has been achieved via a key gold catalysis without the purification of tertiary amine intermediates . This reaction is selective toward the less-substituted alkyl group and shows moderate to excellent diastereoselectivities . Piperidones were generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .

Molecular Structure Analysis

The molecular structure of “1-(5-Aminoquinolin-8-yl)piperidin-4-ol” is characterized by a piperidin-4-ol core with a 5-aminoquinolin-8-yl substituent . The presence of the piperidin-4-ol core and the 5-aminoquinolin-8-yl substituent gives the compound its unique biochemical properties .

Applications De Recherche Scientifique

Antimalarial Applications

Piperaquine-based Antimalarial Combination Therapies : Piperaquine, a bisquinoline related to the structural motif of interest, has been extensively used in antimalarial therapies, specifically as a component in dihydroartemisinin–piperaquine (DHA-PQP) combinations. This combination has shown high efficacy against Plasmodium falciparum and Plasmodium vivax, highlighting the potential of quinoline derivatives in treating malaria with cure rates consistently above 95% in various studies, except for certain regions with high treatment failure rates potentially due to resistance mechanisms [Gargano, N., Cenci, F., & Bassat, Q. (2011)].

Anticancer and Antiprotozoal Applications

Aminoquinolines as Anticancer Adjuvants : Aminoquinolines, including those structurally similar to 1-(5-Aminoquinolin-8-yl)piperidin-4-ol, have been explored for their antitumor mechanisms, focusing on different tumor histologies and toxicokinetic features. These compounds act as lysosomotropic amines, enhancing the antiproliferative action of chemotherapeutic agents through various mechanisms, such as cell cycle arrest and apoptosis induction, showing potential as adjuvant options in solid tumor therapies. Their dual role as therapeutic agents and potential for drug repurposing in cancer treatment underscores their significance in modern therapeutics [Ferreira, P., Ferreira, J. R., Ramos de Sousa, R. W., Bezerra, D., & Militão, G. C. G. (2021)].

Antiprotozoal Properties of 8-Aminoquinoline Derivatives : The evaluation of 8-aminoquinoline analogs for broader efficacy and reduced toxicity presents a promising direction in antiprotozoal drug development. These compounds, including derivatives and analogs of the core structure of interest, have been studied for their potential against protozoal infections such as malaria and leishmaniasis. The discovery of analogs like tafenoquine for malaria prophylaxis and sitamaquine for visceral leishmaniasis treatment exemplifies the ongoing efforts to harness the antiprotozoal capabilities of these compounds, aiming for drugs with superior therapeutic actions and reduced side effects [Tekwani, B., & Walker, L. (2006)].

Propriétés

IUPAC Name |

1-(5-aminoquinolin-8-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-12-3-4-13(14-11(12)2-1-7-16-14)17-8-5-10(18)6-9-17/h1-4,7,10,18H,5-6,8-9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCZGLJPLLARSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C3C(=C(C=C2)N)C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Aminoquinolin-8-yl)piperidin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B581258.png)